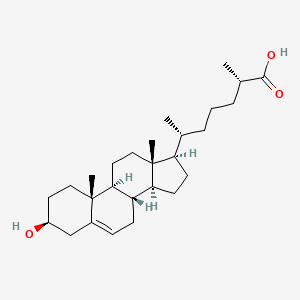

(25S)-cholestenoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H44O3 |

|---|---|

Poids moléculaire |

416.6 g/mol |

Nom IUPAC |

(2S,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

InChI |

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18+,20+,21+,22-,23+,24+,26+,27-/m1/s1 |

Clé InChI |

WVXOMPRLWLXFAP-DDMWTQRYSA-N |

SMILES isomérique |

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canonique |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of 25s Cholestenoic Acid

Precursor Substrates and Initial Modifications

The journey to (25S)-cholestenoic acid begins with cholesterol and proceeds through key intermediate compounds known as oxysterols.

Cholesterol as a Primary Substrate

Cholesterol serves as the fundamental building block for the synthesis of this compound. nih.goviastate.edu The initial and rate-limiting step in what is known as the "acidic" or "alternative" pathway of bile acid synthesis is the hydroxylation of cholesterol. ki.senih.gov This critical modification is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). ki.senih.gov

Role of Oxysterols (e.g., 27-Hydroxycholesterol) as Intermediates

The action of CYP27A1 on cholesterol results in the formation of oxysterols, which are oxygenated derivatives of cholesterol. A key intermediate in the synthesis of this compound is 27-hydroxycholesterol (B1664032) . nih.govki.se CYP27A1 catalyzes the stereospecific hydroxylation of cholesterol at the 27th carbon position to produce 27-hydroxycholesterol. ki.se This same enzyme can then further oxidize 27-hydroxycholesterol, leading to the formation of 3β-hydroxy-5-cholestenoic acid, a precursor to this compound. nih.gov Other oxysterols, such as 25-hydroxycholesterol, can also be formed and enter the metabolic pathway. nih.govnih.gov

Enzymatic Conversions and Key Metabolic Nodes

The conversion of cholesterol and its oxysterol intermediates into this compound and its subsequent metabolites is orchestrated by a family of enzymes known as cytochrome P450s.

Cytochrome P450 Enzymes in this compound Biogenesis

Cytochrome P450 enzymes are crucial for the hydroxylation and oxidation reactions that characterize the biosynthesis of cholestenoic acids.

In mammals, the primary enzyme responsible for the initial steps of the acidic pathway is CYP27A1 , a sterol 27-hydroxylase located in the inner mitochondrial membrane. ki.senih.gov This enzyme exhibits broad substrate specificity, acting on cholesterol and other sterol intermediates. ki.se It catalyzes the hydroxylation of the sterol side chain, a critical step in producing more water-soluble compounds for excretion or further metabolism. ki.se

Interestingly, a homolog of CYP27A1, known as DAF-9 , has been identified in the nematode Caenorhabditis elegans. mpi-cbg.denih.govnih.gov DAF-9 is a cytochrome P450 enzyme involved in the synthesis of dafachronic acids, which are ligands for the nuclear hormone receptor DAF-12. mpi-cbg.denih.govrsc.org this compound has been identified as a potent ligand for DAF-12, highlighting a conserved role for this signaling pathway across different species. mpi-cbg.denih.govresearchgate.net The biochemical activity of DAF-9 is similar to that of mammalian CYP27A1, as it also catalyzes the addition of a terminal acid group to the side chain of sterol metabolites. nih.govresearchgate.net

| Enzyme/Homolog | Organism | Function in Cholestenoic Acid Pathway |

| CYP27A1 | Mammals | Catalyzes the initial hydroxylation of cholesterol and further oxidation to form cholestenoic acid precursors. ki.senih.gov |

| DAF-9 | C. elegans | Synthesizes dafachronic acids, including this compound, which act as ligands for the DAF-12 receptor. mpi-cbg.denih.govnih.gov |

Following the initial side-chain oxidation by CYP27A1, the resulting cholestenoic acid precursors undergo further modification in the liver and other tissues. A key enzyme in this downstream metabolism is CYP7B1 , also known as oxysterol 7α-hydroxylase. ki.seresearchgate.net This microsomal enzyme catalyzes the 7α-hydroxylation of various oxysterols and cholestenoic acids. ki.seatlasgeneticsoncology.org

The 7α-hydroxylation of 27-hydroxycholesterol and 3β-hydroxy-5-cholestenoic acid by CYP7B1 is a critical step in the acidic pathway of bile acid synthesis. ki.seresearchgate.net This reaction adds another hydroxyl group to the sterol nucleus, further increasing its polarity. atlasgeneticsoncology.org In humans, a deficiency in CYP7B1 can lead to an accumulation of its substrates, including 27-hydroxycholesterol and cholestenoic acids. ki.senih.gov This highlights the essential role of CYP7B1 in the proper metabolism and clearance of these sterol metabolites. researchgate.net

| Enzyme | Location | Function |

| CYP7B1 | Microsomal | Catalyzes the 7α-hydroxylation of oxysterols and cholestenoic acids. ki.seatlasgeneticsoncology.org |

DAF-9/CYP27A1 Homologs and Their Catalytic Roles

Hydroxysteroid Dehydrogenases (e.g., HSD-1/3β-HSD) in Steroidogenic Pathways

Hydroxysteroid dehydrogenases (HSDs) are crucial enzymes in the biosynthesis of all steroid hormones. taylorandfrancis.comtaylorandfrancis.com The 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) enzyme family catalyzes the oxidation and isomerization of Δ⁵-3β-hydroxysteroid precursors into Δ⁴-ketosteroids, a mandatory step for the production of active steroid hormones like glucocorticoids, mineralocorticoids, and sex steroids. oup.com These enzymes are bifunctional and are required for the biosynthesis of all classes of steroid hormones. oup.com

In the nematode Caenorhabditis elegans, the enzyme HSD-1 has been identified as an ortholog of vertebrate 3β-HSDs. biologists.comresearchgate.net HSD-1 is a key steroidogenic enzyme that directs larval development and is believed to be involved in the biosynthesis of dafachronic acids, which are steroid hormones that prevent developmental arrest (dauer formation). biologists.comresearchgate.net Specifically, HSD-1 is thought to participate in the production of Δ⁷-dafachronic acid and Δ¹,⁷-dafachronic acid. nih.gov Genetic studies show that feeding steroid intermediates downstream of the 3β-HSD function can rescue defects in hsd-1 mutant worms, supporting its role as a functional 3β-HSD in this pathway. biologists.com

There are multiple isoforms of 3β-HSD in mammals. In humans, the type I isoenzyme (HSD3B1) is found in the placenta and peripheral tissues, while the type II isoenzyme (HSD3B2) is predominantly expressed in the adrenal glands and gonads. oup.com These enzymes play critical roles in converting precursors like pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA) into progesterone (B1679170) and androstenedione, respectively. taylorandfrancis.com

Racemase Enzymes and Stereoisomeric Transformations (e.g., (25R) to (25S) Conversion)

The stereochemistry at the C-25 position of the cholestenoic acid side chain is critical for its biological activity and subsequent metabolism. The initial enzymatic hydroxylation of the cholesterol side chain by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) specifically produces the (25R)-stereoisomer. explorationpub.comnih.govexplorationpub.com However, for the side chain to be shortened via peroxisomal β-oxidation, the C-25 chiral center must be in the S-configuration. explorationpub.comabdominalkey.com

This essential stereochemical inversion is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). explorationpub.comoulu.fimetabolics.be AMACR facilitates the racemization of (25R)-cholestanoyl-CoA to (25S)-cholestanoyl-CoA. abdominalkey.comfrontiersin.org This step is crucial because the subsequent enzymes in the β-oxidation pathway are stereospecific for the (25S)-isomer. explorationpub.comoulu.fi Therefore, the inter-conversion between (25R) and (25S) epimers is a key control point in the metabolic fate of C27 acids. nih.gov A deficiency in AMACR leads to the accumulation of the (25R)-isomers of C27-bile acids. explorationpub.com

| Enzyme | Function | Pathway Involvement | Subcellular Location | Key References |

|---|---|---|---|---|

| CYP27A1 (Sterol 27-hydroxylase) | Catalyzes the initial (25R)-hydroxylation of cholesterol side chain. | Acidic Pathway of Bile Acid Synthesis | Mitochondria | explorationpub.comnih.govnih.gov |

| HSD-1 / 3β-HSD | Oxidation and isomerization of Δ⁵-3β-hydroxysteroids. | Dafachronic Acid Biosynthesis, General Steroidogenesis | Endoplasmic Reticulum | oup.combiologists.comresearchgate.net |

| AMACR (α-methylacyl-CoA racemase) | Converts (25R)-cholestanoyl-CoA to (25S)-cholestanoyl-CoA. | Bile Acid Synthesis (Peroxisomal β-oxidation) | Peroxisomes, Mitochondria | explorationpub.comoulu.fimetabolics.be |

| DAF-9 (Cytochrome P450) | Metabolizes sterols to produce dafachronic acids. | Dafachronic Acid Biosynthesis | Not specified | rsc.orgnih.govnih.gov |

| CYP7B1 (Oxysterol 7α-hydroxylase) | 7α-hydroxylation of C27 sterol acids. | Acidic Pathway of Bile Acid Synthesis | Endoplasmic Reticulum | explorationpub.comnih.gov |

Relationship to Bile Acid and Dafachronic Acid Biosynthesis

This compound is a key metabolite that bridges the biosynthesis of bile acids in vertebrates and dafachronic acids in nematodes, highlighting a conserved evolutionary link in steroid signaling.

Integration within the Acidic Pathway of Bile Acid Synthesis

In mammals, the majority of bile acids are synthesized via two primary routes: the classic (or neutral) pathway and the acidic pathway. frontiersin.orgnih.gov The acidic pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol to form (25R)-26-hydroxycholesterol and subsequently 3β-hydroxy-5-cholestenoic acid. explorationpub.comexplorationpub.comnih.gov This C27 sterol acid is an early intermediate in this pathway. escholarship.org

The (25R)-3β-hydroxy-5-cholestenoic acid is then hydroxylated at the 7α-position by CYP7B1. explorationpub.com Following modifications to the steroid nucleus, the C27 acid CoA ester is transported into peroxisomes. explorationpub.comfrontiersin.org Inside the peroxisome, the crucial racemization from the (25R)- to the (25S)-configuration occurs, catalyzed by AMACR, enabling the subsequent β-oxidation and shortening of the side chain to produce the final C24 bile acids, cholic acid and chenodeoxycholic acid. explorationpub.comabdominalkey.com Thus, the formation and stereoisomeric conversion of cholestenoic acid are integral steps within the acidic pathway of bile acid synthesis.

Linkages to Dafachronic Acid Biosynthetic Pathways

In the nematode C. elegans, this compound is a crucial signaling molecule in the dafachronic acid pathway, which governs the decision between reproductive development and entry into the stress-resistant dauer larval stage. nih.govescholarship.org Dafachronic acids are steroid hormones that act as ligands for the nuclear hormone receptor DAF-12. rsc.orgnih.gov When these ligands bind to DAF-12, the receptor is inactivated, promoting continuous reproductive growth. mpi-cbg.de

This compound itself can act as a ligand for DAF-12 and can rescue dauer formation in certain mutant strains, indicating its direct role in this signaling cascade. nih.govnih.gov It is also a precursor for the biosynthesis of other, more potent dafachronic acids, such as Δ⁷-dafachronic acid and Δ⁴-dafachronic acid. nih.govrsc.orgmpi-cbg.dempi-cbg.de The biosynthesis of these molecules from cholesterol involves a series of enzymatic steps catalyzed by proteins including DAF-36 (a Rieske oxygenase) and HSD-1 (a 3β-HSD), with the final oxidation often performed by DAF-9, a cytochrome P450 enzyme. nih.govnih.gov The (25S)-stereoisomer is significantly more active than the (25R)-isomer in this system. rsc.orgmpi-cbg.de

Intermediates and Branch Points in C27 Steroid Metabolism

C27 steroids represent a critical class of intermediates at a metabolic branch point, leading to either the production of C24 bile acids or serving other signaling functions. The initial product of cholesterol side-chain oxidation, (25R)-3β-hydroxy-5-cholestenoic acid, is a key intermediate in the acidic pathway. explorationpub.comnih.govnih.gov

Tissue and Cellular Localization of Biosynthetic Processes (e.g., XXX cells, intestine in C. elegans)

The biosynthesis of this compound and its derivatives is compartmentalized within specific tissues and cells, reflecting localized signaling requirements.

In C. elegans, the enzymes responsible for dafachronic acid synthesis are expressed in a tissue-specific manner. The hydroxysteroid dehydrogenase HSD-1 is expressed exclusively in two neuron-like XXX cells, which are critical for preventing entry into the dauer stage. biologists.comresearchgate.net This suggests that the XXX cells are a key site for the production of steroid hormones. biologists.comresearchgate.net In contrast, another essential enzyme, the Rieske oxygenase DAF-36, is expressed primarily in the intestine. nih.gov This dual localization suggests that there are partially redundant and tissue-specific pathways for dafachronic acid biosynthesis, with some steps occurring in the XXX neuroendocrine cells and others in the intestine, where dietary cholesterol is absorbed. nih.govoup.com

In mammals, the enzymes of the acidic bile acid pathway are distributed across different subcellular compartments. The initial oxidation of cholesterol by CYP27A1 occurs in the inner mitochondrial membrane of cells in various tissues, including the liver and brain. nih.govresearchgate.net Subsequent modifications of the steroid nucleus by enzymes like 3β-HSD and CYP7B1 occur in the endoplasmic reticulum, while the final side-chain shortening via β-oxidation takes place in peroxisomes. oup.comexplorationpub.comfrontiersin.org The presence of cholestenoic acid biosynthetic enzymes in the mammalian central nervous system indicates a role for these molecules in brain physiology. researchgate.net

| Organism | Tissue/Cell Type | Enzyme/Process | Significance | Key References |

|---|---|---|---|---|

| C. elegans | XXX cells (neuron-like) | HSD-1 expression | Site of dafachronic acid biosynthesis to regulate development. | biologists.comresearchgate.net |

| C. elegans | Intestine | DAF-36 expression, Cholesterol absorption | Parallel pathway for dafachronic acid synthesis. | nih.govoup.com |

| Mammals | Liver, Brain (Mitochondria) | CYP27A1 activity (Initial cholesterol oxidation) | Initiation of the acidic pathway of bile acid synthesis. | nih.govresearchgate.net |

| Mammals | Liver (Peroxisomes) | AMACR activity, β-oxidation | Stereochemical conversion and side-chain shortening for bile acid production. | explorationpub.comabdominalkey.com |

| Mammals | Liver (Endoplasmic Reticulum) | CYP7B1, 3β-HSD activity | Modification of the steroid nucleus. | oup.comexplorationpub.comnih.gov |

Molecular Mechanisms of 25s Cholestenoic Acid Action

Ligand-Nuclear Receptor Interactions

(25S)-Cholestenoic acid functions as a signaling molecule by binding to and activating the nuclear receptor DAF-12. This interaction is central to the control of developmental timing, particularly the decision between continuous development and entry into the dauer diapause, a stress-resistant larval stage.

High-Affinity Binding to DAF-12 Nuclear Receptor in Caenorhabditis elegans

In the free-living nematode Caenorhabditis elegans, the orphan nuclear receptor DAF-12 is a key regulator of the choice to either undergo normal reproductive development or enter the dauer larval stage. nih.govgoogle.com this compound has been identified as a ligand that can activate DAF-12. nih.gov This activation promotes reproductive growth in mutants that would otherwise constitutively form dauers. nih.gov Cell-based transcription assays have confirmed that cholestenoic acid can directly act as a DAF-12 ligand. nih.gov The presence of several regioisomers of cholestenoic acid in nematode extracts further suggests that these carboxylated sterols are crucial determinants of life history. nih.gov

Interaction with DAF-12 Homologs in Parasitic Nematodes (e.g., Ancylostoma ceylanicum)

The DAF-12 signaling pathway is conserved in parasitic nematodes, where it regulates the transition to the infective larval stage. rcsb.orgrcsb.org In the hookworm Ancylostoma ceylanicum, the DAF-12 homolog (AceDAF-12) is also activated by this compound. nih.govresearchgate.net This suggests that parasitic nematodes may utilize host-derived bile acid-like metabolites to activate their own DAF-12, thereby regulating their development. nih.gov This interplay between parasite and host signaling pathways highlights DAF-12 as a potential therapeutic target for controlling nematode infections. rcsb.orgrcsb.org

Comparative Analysis of DAF-12 Ligand Specificity (e.g., vs. Dafachronic Acids, (25R)-Cholestenoic Acid)

The DAF-12 receptor exhibits a degree of specificity in its ligand binding. While both this compound and dafachronic acids can activate DAF-12, their potencies can differ. For instance, in A. ceylanicum, DAF-12 is more sensitive to this compound (EC₅₀ = 4 μM) compared to its counterpart in C. elegans (EC₅₀ >30 μM). nih.govresearchgate.net Conversely, C. elegans DAF-12 shows a higher binding affinity for dafachronic acids than AceDAF-12. nih.gov

The stereochemistry at the C25 position of the side chain is a critical determinant of activity. The (25S)-epimer is significantly more potent than the (25R)-isomer. nih.govmpi-cbg.de In fact, (25R)-cholestenoic acid does not stimulate the activity of either A. ceylanicum or C. elegans DAF-12, underscoring the importance of this specific stereochemical configuration for receptor activation. nih.govresearchgate.net However, in vitro binding assays have shown that both (25S)- and (25R)-cholestenoic acids can bind to DAF-12, suggesting that the physiological context, including the presence of coactivators, plays a crucial role in determining the ultimate biological activity. nih.gov

Table 1: Comparative Activation of DAF-12 by this compound

| Species | Receptor | EC₅₀ of this compound |

|---|---|---|

| Ancylostoma ceylanicum | AceDAF-12 | 4 μM nih.govresearchgate.net |

| Caenorhabditis elegans | CelDAF-12 | >30 μM nih.govresearchgate.net |

Structural Biology of Ligand-Receptor Complexes

The molecular basis for the interaction between this compound and the DAF-12 receptor has been elucidated through structural studies, providing detailed insights into the binding mechanism.

Molecular Details of Hydrogen Bonding Networks and Ligand Stabilization

The binding of this compound within the DAF-12 LBD is stabilized by a network of hydrogen bonds. nih.govresearchgate.net A key difference between the binding of this compound and dafachronic acids lies in the conformation of the A and B rings of the steroid skeleton, which results in distinct hydrogen-bonding networks at the C3-end of the ligands. researchgate.net The weaker binding of cholestenoic acid compared to dafachronic acid in A. ceylanicum DAF-12 can be attributed to differences in these hydrogen-bonding interactions. researchgate.net

Table 2: X-ray Crystallography Data for AceDAF-12 LBD in Complex with this compound

| Parameter | Value |

|---|---|

| PDB ID | 3UP3 rcsb.orgebi.ac.ukwwpdb.org |

| Resolution | 1.25 Å rcsb.orgrcsb.org |

| R-Value Work | 0.166 rcsb.orgrcsb.org |

| R-Value Free | 0.180 rcsb.orgrcsb.org |

| Space Group | P 1 21 1 rcsb.org |

Conformational Changes and Receptor Activation upon Ligand Binding

This compound functions as a bona fide ligand for the nuclear receptor DAF-12, capable of directly binding to it and initiating a transcriptional response. nih.govescholarship.org This interaction has been confirmed through cell-based transcription assays where this compound activates DAF-12 in a dose-dependent manner. nih.govresearchgate.net The binding event induces critical conformational changes within the DAF-12 Ligand Binding Domain (LBD), a process essential for receptor activation.

X-ray crystallography of the DAF-12 LBD from the parasitic nematode Ancylostoma ceylanicum (AceDAF-12) in complex with this compound has provided high-resolution insights into this mechanism. nih.govrcsb.org Upon binding, the ligand is enclosed within a hydrophobic ligand-binding pocket. The carboxyl group of the cholestenoic acid side chain is a key anchor, forming a network of hydrogen bonds with specific amino acid residues within the pocket. nih.govresearchgate.net This interaction stabilizes the entire receptor structure, particularly the C-terminal activation function helix (AF-2). The repositioning of the AF-2 helix into an active conformation creates a binding surface for coactivator proteins, which is a hallmark of nuclear receptor activation. nih.govresearchgate.net This ligand-induced structural rearrangement is the pivotal step that switches DAF-12 from a repressive to an activating state.

The binding mechanism of this compound to DAF-12 shows remarkable structural conservation with the way bile acids bind to the mammalian farnesoid X receptor (FXR), suggesting an evolutionarily ancient signaling pathway. nih.govrcsb.org

Downstream Molecular Events and Signaling Cascades

The activation of DAF-12 by this compound unleashes a cascade of molecular events that reprogram the organism's transcriptional landscape, leading to profound changes in development, metabolism, and longevity.

Modulation of Target Gene Expression through DAF-12 Activation

Once activated by a ligand such as this compound, DAF-12 binds to specific DNA sequences, known as DAF-12 response elements, in the regulatory regions of its target genes. nih.govmpg.de This binding directly modulates the expression of a wide array of genes, orchestrating the switch from the stress-resistant dauer diapause to reproductive development. escholarship.orgplos.org

Genomic studies have revealed that DAF-12 activation regulates a large network of genes. A microarray analysis in C. elegans identified 796 genes that were up-regulated and 985 that were down-regulated following DAF-12 activation. plos.org These genes fall into several functional categories, most notably those involved in lipid metabolism and developmental timing. plos.orgplos.org For instance, DAF-12 directly activates genes involved in fatty acid catabolism, such as a triacylglycerol lipase (B570770) (K08B12.1) and an acyl-CoA synthase (acs-3), to mobilize energy stores required for reproductive growth. plos.orgresearchgate.net

Furthermore, DAF-12 regulates heterochronic genes, which control the timing of developmental events, ensuring the correct progression through larval stages. plos.org The regulatory action of DAF-12 is context-dependent, as it can function as either a transcriptional activator or a repressor depending on the specific gene, developmental stage, and cell type. nih.gov

Below is an interactive table summarizing a selection of genes and gene classes regulated by activated DAF-12.

| Gene/Gene Class | Function | Effect of DAF-12 Activation | Reference |

|---|---|---|---|

| Fatty Acid Metabolism Genes | Energy production from fats | Upregulation | plos.org |

| K08B12.1 (TG Lipase) | Lipid breakdown | Upregulation | researchgate.net |

| acs-3 (Acyl-CoA Synthase) | Fatty acid activation | Upregulation | researchgate.net |

| Heterochronic Genes (e.g., lin-28, dre-1) | Developmental timing | Repression/Regulation | plos.org |

| lit-1 (Kinase) | Cell signaling | Stage-specific regulation | nih.gov |

| daf-9 (Cytochrome P450) | Ligand biosynthesis | Downregulation (Feedback) | nih.gov |

| daf-7 (TGF-β) | Upstream signaling | Downregulation (Feedback) | plos.org |

| daf-28 (Insulin-like peptide) | Upstream signaling | Downregulation (Feedback) | plos.org |

Interplay with Coregulator Proteins (e.g., Coactivator Peptide SRC2-3)

The transcriptional activity of DAF-12 is critically dependent on its interaction with coregulator proteins. In the absence of a ligand, DAF-12 partners with a corepressor protein, DIN-1 (dauer-inhibited-1), which is homologous to the human corepressor SHARP. plos.orgnih.govcapes.gov.br The DAF-12/DIN-1 complex actively represses the transcription of genes that promote reproductive growth, thereby enforcing the developmental arrest of the dauer larva. nih.gov

The binding of this compound or dafachronic acids to DAF-12 induces a conformational change that causes the dissociation of the DIN-1 corepressor. nih.govgoogle.com This same conformational shift simultaneously creates a docking site for coactivator proteins. nih.gov The crystal structure of the A. ceylanicum DAF-12 LBD bound to this compound was solved in a complex with a peptide from the coactivator SRC2-3, providing a clear molecular snapshot of this interaction. nih.gov This ligand-dependent switch from corepressor to coactivator binding is a central tenet of nuclear receptor signaling. Coactivators like the SRC (Steroid Receptor Coactivator) family recruit histone acetyltransferases and other components of the basal transcription machinery to the target gene's promoter, initiating gene expression and driving the organism towards reproductive development.

Integration with Insulin (B600854)/IGF-1 Signaling Pathways

The DAF-12 signaling pathway does not operate in isolation; it is a convergence point for several major upstream hormonal systems, including the insulin/IGF-1 signaling (IIS) pathway. plos.org In C. elegans, the IIS pathway, initiated by the DAF-2 receptor, is a primary sensor of nutrient availability. Under favorable nutrient conditions, active IIS signaling promotes the expression of the DAF-9 enzyme, which synthesizes the dafachronic acid ligands for DAF-12. plos.orgnih.gov

This compound acts downstream of the IIS pathway. This is demonstrated by the fact that direct administration of this compound can rescue the constitutive dauer formation phenotype of mutants with defects in the daf-2 insulin-like receptor. escholarship.orggoogle.com This indicates that providing the DAF-12 ligand bypasses the need for upstream IIS activity to promote reproductive development. While both DAF-12 and the IIS-responsive transcription factor DAF-16 are crucial for life-history decisions, they control largely distinct sets of downstream genes. plos.org However, there is evidence of direct crosstalk; activation of DAF-12 by its ligands has been shown to suppress the expression of daf-28, an insulin-like peptide, suggesting a feedback mechanism to fine-tune metabolic and developmental programs. plos.org

Crosstalk with TGF-β Signaling Pathways

In addition to insulin signaling, the Transforming Growth Factor-β (TGF-β) pathway also plays a crucial role in regulating DAF-12 activity. plos.orgnih.gov In C. elegans, the TGF-β-like ligand DAF-7 signals the presence of a favorable, uncrowded environment. Similar to the IIS pathway, the DAF-7/TGF-β pathway promotes reproductive growth by stimulating the production of DAF-12 ligands via DAF-9. nih.govbiologists.com

The position of this compound in this cascade is downstream of TGF-β signaling. Exogenous application of this compound can rescue the dauer-constitutive phenotype of daf-7 mutants, which are unable to produce the upstream TGF-β signal. google.com This demonstrates that DAF-12 activation is the ultimate checkpoint for integrating environmental signals transduced by the TGF-β pathway. The integration of both insulin/IGF-1 and TGF-β signals appears to occur at the level of regulating daf-9 expression and, consequently, dafachronic acid synthesis. Furthermore, a feedback loop exists where ligand-activated DAF-12 can suppress the expression of daf-7, providing another layer of regulatory control. plos.org

Feedback Regulation Mechanisms (e.g., DAF-12 inhibition of DAF-9 expression)

To ensure precise control over developmental decisions, the DAF-12 signaling pathway incorporates several feedback loops. The most well-characterized of these is the regulation of daf-9, the gene encoding the cytochrome P450 enzyme that catalyzes the final, rate-limiting step in dafachronic acid biosynthesis. biologists.com

Genetic and molecular studies have shown that the expression of daf-9 in the worm's hypodermis is under the control of DAF-12 itself. nih.govbiologists.comcaltech.edu When DAF-12 is activated by its ligand, such as this compound, it acts to repress the transcription of daf-9. escholarship.org This negative feedback loop ensures that once sufficient ligand is present to activate DAF-12 and commit the animal to reproductive development, the synthesis of more ligand is attenuated. This prevents over-signaling and allows the system to remain sensitive to changing environmental conditions. Conversely, some evidence suggests that in reproductive growth conditions, DAF-12 is required to maintain daf-9 expression, indicating a complex, context-dependent regulatory relationship that may constitute a positive feedback loop to reinforce the developmental decision. caltech.eduoup.com This dual regulation allows for a robust yet tunable biological switch.

Biological and Physiological Roles in Model Organisms

Regulation of Developmental Plasticity in Caenorhabditis elegans

In the free-living nematode Caenorhabditis elegans, (25S)-cholestenoic acid acts as a ligand for the nuclear receptor DAF-12, a key regulator of developmental decisions in response to environmental cues. nih.govnih.gov This interaction is central to the worm's ability to adapt its life cycle for survival and reproduction.

Under unfavorable environmental conditions such as high population density, limited food, and high temperatures, C. elegans can enter a developmentally arrested, stress-resistant stage known as the dauer larva. nih.govnih.gov The decision to enter or bypass this diapause is governed by a complex signaling network that converges on the nuclear receptor DAF-12. nih.govplos.org

This compound functions as a low-affinity ligand for DAF-12. nih.gov When present, it binds to and activates DAF-12, promoting reproductive development and preventing entry into the dauer stage. nih.govnih.govcapes.gov.br In the absence of this or other activating ligands, unliganded DAF-12, in conjunction with the corepressor DIN-1, initiates the genetic program leading to dauer formation. plos.orgnih.gov

Research has demonstrated that the administration of this compound can rescue dauer-constitutive mutants, allowing them to bypass the dauer stage and undergo reproductive growth in a DAF-12 dependent manner. nih.govescholarship.org This highlights the compound's critical role in signaling favorable conditions and promoting the continuation of the reproductive life cycle. The stereochemistry at the C25 position is crucial, as the (25R) diastereomer does not exhibit the same activity. nih.gov

The activation of DAF-12 by ligands like this compound is a commitment to reproductive growth. plos.orgnih.gov This hormonal signaling is essential for the proper progression through larval stages to a reproductive adult. nih.govcapes.gov.br The DAF-12 endocrine system, when activated, governs the expression of a network of genes that stimulate the aerobic catabolism of fatty acids, mobilizing energy stores necessary for growth and reproduction. plos.orgnih.gov

Studies have shown that mutants unable to synthesize DAF-12 ligands exhibit defects in gonad development. google.com The application of this compound can rescue these gonad migration phenotypes, indicating its sufficiency in activating DAF-12 to promote normal reproductive development. escholarship.org This underscores the compound's role in coordinating nutrient metabolism with developmental programs to ensure successful reproduction under favorable conditions. plos.orgnih.gov

The DAF-12 signaling pathway is also intricately linked to the regulation of lifespan and stress resistance in C. elegans. nih.govnih.gov The absence of DAF-12 ligands, which leads to dauer formation, is also associated with increased lifespan and enhanced resistance to stressors like heat and oxidative stress. nih.govfrontiersin.org

Hormone-deficient animals, such as daf-9 mutants that cannot produce dafachronic acids, are more resistant to heat and oxidative stress, a phenotype that is dependent on DAF-12 and its corepressor DIN-1. nih.gov Supplementation with dafachronic acid, a more potent DAF-12 ligand, shortens the lifespan of these long-lived mutants and abolishes their stress resistance, indicating that the ligand is "pro-aging" in this context. nih.govresearchgate.net this compound, as a DAF-12 agonist, is expected to have a similar effect, promoting a shift from a stress-resistant, long-lived state to a reproductive, shorter-lived state. nih.govplos.org This demonstrates that this compound and related ligands are key molecules that modulate the trade-off between survival and reproduction.

Influence on Larval Growth and Reproductive Development

Roles in Parasitic Nematode Biology

The DAF-12 signaling pathway is evolutionarily conserved in many parasitic nematodes, where it plays a crucial role in the development of the infective larval stage, which is analogous to the C. elegans dauer larva. nih.govresearchgate.netpnas.org

Many parasitic nematodes, including Strongyloides stercoralis and hookworms, have a developmentally arrested third-stage infective larva (iL3) that is specialized for host-seeking and infection. nih.govjci.org The entry into and exit from this infective stage are regulated by the DAF-12 signaling pathway. pnas.orgjci.org

In parasitic nematodes, the DAF-12 orthologs can be activated by dafachronic acids, including this compound, to induce recovery from the iL3 stage and resumption of development. nih.govresearchgate.net For instance, in Ancylostoma ceylanicum, this compound activates the DAF-12 receptor in a dose-dependent manner. researchgate.net This suggests that the presence of DAF-12 ligands, potentially including this compound or similar molecules within the host, signals a favorable environment for the parasite to continue its life cycle. nih.gov The administration of DAF-12 agonists can prevent the formation of iL3 by forcing premature reproductive development, highlighting the pathway's role as a critical checkpoint in the parasite's life cycle. jci.orgplos.org

The conservation of the DAF-12 signaling pathway in parasitic nematodes suggests that they may co-opt host-derived molecules to regulate their development. It is hypothesized that parasitic nematodes may utilize host bile acids or similar metabolites to activate their DAF-12 receptors upon entering a host. nih.gov

This compound has been shown to activate the DAF-12 receptors of parasitic species like Ancylostoma ceylanicum and Strongyloides stercoralis. nih.govresearchgate.net In fact, the DAF-12 of the hookworm A. ceylanicum is more sensitive to this compound than the C. elegans DAF-12. researchgate.net This suggests a molecular basis for the interplay between the parasite and its host, where the parasite senses host-derived cues to switch from a free-living or dormant state to a parasitic, reproductive one. The activation of the parasite's DAF-12 by host molecules like this compound is a key event that modulates the host-parasite interaction, initiating the parasitic phase of the nematode's life cycle. nih.gov

Interactive Data Table: Effects of this compound on Nematode Development

| Organism | Developmental Process | Effect of this compound | Receptor | Key Findings |

| Caenorhabditis elegans | Dauer Larva Formation | Prevents dauer formation, promotes reproductive development | DAF-12 | Rescues dauer-constitutive mutants in a DAF-12 dependent manner. nih.gov |

| Caenorhabditis elegans | Larval Growth & Reproduction | Promotes gonad development and energy mobilization for growth | DAF-12 | Activates a gene network for fatty acid catabolism. plos.orgnih.gov |

| Caenorhabditis elegans | Lifespan & Stress Resistance | Decreases lifespan and stress resistance in hormone-deficient mutants | DAF-12 | Acts as a "pro-aging" signal by promoting reproduction over survival. nih.gov |

| Parasitic Nematodes (e.g., A. ceylanicum) | Infective Larva (iL3) Development | Induces exit from iL3 arrest and resumption of development | DAF-12 | Activates parasite DAF-12, suggesting a role for host-derived signals. nih.govresearchgate.net |

| Parasitic Nematodes (e.g., S. stercoralis) | Host-Parasite Interaction | Mediates the switch to parasitic development upon host entry | DAF-12 | Parasite DAF-12 is sensitive to cholestenoic acid, implying co-option of host signals. nih.govresearchgate.net |

Stimulatory Effects on Parasitic Larval Activities (e.g., feeding in hookworms)

This compound, a bile acid-like metabolite, has been identified as a key signaling molecule that influences the developmental lifecycle of various parasitic nematodes. Research has demonstrated its role in activating the nuclear receptor DAF-12, a crucial regulator of the transition from the infective larval stage to the parasitic stage. nih.govrcsb.org This activation is stereospecific, with the (25S) isomer showing significantly higher activity compared to its (25R) counterpart. nih.govresearchgate.net

In the context of parasitic hookworms, such as Ancylostoma caninum and Ancylostoma ceylanicum, this compound has been shown to stimulate feeding in infective third-stage larvae (iL3). nih.gov This feeding response is a critical step for the parasite upon entering a host, marking the resumption of development from a dormant, non-feeding state to an active, parasitic one. The activation of the hookworm DAF-12 receptor by this compound is a key event in this process. nih.govrcsb.org

Studies have shown that the DAF-12 receptor in parasitic nematodes like A. ceylanicum is more sensitive to this compound than the DAF-12 receptor in the free-living nematode Caenorhabditis elegans. nih.govresearchgate.net This suggests an evolutionary adaptation where parasitic nematodes may utilize host-derived bile acid-like molecules to signal the presence of a suitable host environment and trigger their parasitic development. nih.gov The binding of this compound to the ligand-binding domain of the hookworm DAF-12 has been structurally characterized, providing a molecular basis for its stimulatory role. nih.govrcsb.org

Furthermore, research on the dog heartworm, Dirofilaria immitis, has shown that cholestenoic acid can accelerate the molting of infective third-stage larvae to the fourth stage, a significant developmental progression. nih.gov This indicates that the stimulatory effects of cholestenoic acid and its derivatives are not limited to hookworms and may be a conserved mechanism across different parasitic nematode species. nih.gov The activation of DAF-12 by these host-derived signals is considered a promising target for the development of new anthelmintic therapies. nih.govrcsb.orgresearchgate.net

Table 1: Effect of this compound on DAF-12 Activation in Different Nematode Species

Research Methodologies and Analytical Approaches for 25s Cholestenoic Acid Studies

Chemical Synthesis and Analog Generation

The chemical synthesis of (25S)-cholestenoic acid and its related compounds is crucial for biological studies, providing the necessary quantities of pure material that are often difficult to obtain from natural sources. These synthetic efforts focus on controlling the stereochemistry at key positions, particularly at the C-25 carbon.

Stereoselective Synthetic Routes for this compound and Analogs

Another powerful method for the stereoselective construction of the C-25 stereocenter is the Claisen rearrangement. nih.gov Researchers have explored variants like the Johnson orthoester Claisen rearrangement of propargyl enol ethers, which proceeds with high stereoselectivity to yield the desired (25S)-isomeric allenes. nih.gov The Ireland-Claisen rearrangement of 22-allylic alcohols has also been utilized, with the stereochemical outcome being dependent on the C-22 hydroxyl group's configuration and the enol ether's geometry. nih.gov

Utilization of Chiral Auxiliaries and Key Intermediates

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of synthetic reactions. wikipedia.org In the synthesis of cholestenoic acids, pseudoephenamine amides have been effectively used as chiral auxiliaries. rsc.org The asymmetric alkylation of these amides derived from steroidal C-26 acids occurs with very high diastereoselectivity (dr > 99:1), enabling the controlled formation of the chiral center at C-25. rsc.org This methodology has been successfully applied to the synthesis of both (25R)- and (25S)-cholestenoic acids. rsc.orgresearchgate.net

Another example of a chiral auxiliary employed in relevant syntheses is (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, which serves as a building block in the preparation of (25S)-cholestenoic-26-acid. sigmaaldrich.com

Key intermediates are also a cornerstone of flexible synthetic strategies. For instance, an orthogonally diprotected diol has been synthesized and serves as a crucial precursor for this compound and various dafachronic acids. mpi-cbg.de This common intermediate approach allows for divergent synthesis, providing access to a family of related compounds for comprehensive biological evaluation. mpi-cbg.de

Synthetic Strategies for Diastereoisomers (e.g., (25R)-Cholestenoic Acid)

The synthesis of the (25R) diastereomer of cholestenoic acid is equally important for comparative biological studies, as the activity of these steroidal ligands can be highly dependent on their stereochemistry. researchgate.net Similar to the synthesis of the (25S) isomer, strategies often rely on the stereoselective functionalization of the steroid side chain.

One successful approach starts from commercially available diosgenin. researchgate.netresearchgate.netresearchgate.net This route has been shown to be highly efficient for producing (25R)-dafachronic acids and (25R)-cholestenoic acid. researchgate.netresearchgate.net Key transformations in these syntheses can include modified Clemmensen reductions and Barton deoxygenation reactions. researchgate.net

The asymmetric alkylation of pseudoephenamine amides is a versatile methodology that has been successfully applied to the synthesis of both (25R)- and (25S)-cholestenoic acids, demonstrating its utility in accessing either diastereomer with high stereocontrol. rsc.orgresearchgate.net The Claisen rearrangement has also been effectively used to create the (25R) stereocenter. nih.gov

| Compound | Key Synthetic Strategy | Starting Material/Key Reagent | Reported Overall Yield |

|---|---|---|---|

| This compound | Evans Aldol Reaction | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | 46% (13 steps) mpi-cbg.de |

| This compound | Asymmetric Alkylation | Pseudoephenamine amide | High diastereoselectivity (>99:1 dr) rsc.org |

| (25R)-Cholestenoic Acid | Multi-step synthesis | Diosgenin | Not explicitly stated for cholestenoic acid, but efficient for analogs researchgate.netresearchgate.net |

| (25R)- and (25S)-Cholestenoic Acids | Claisen Rearrangement | (22R)- and (22S)-propargyl enol ethers | High stereoselectivity nih.gov |

Advanced Analytical Techniques for Detection and Quantification in Biological Matrices

The low concentrations of this compound in biological samples necessitate the use of highly sensitive and specific analytical methods for its accurate detection and quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols and related compounds, including cholestenoic acids, in biological matrices. researchgate.net This method offers high resolution and sensitivity, which is essential for identifying and quantifying these molecules at low physiological concentrations. nih.gov

For GC-MS analysis, sterols are typically derivatized to increase their volatility and improve their chromatographic behavior. nih.gov The resulting derivatives can then be separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer provides structural information based on the fragmentation patterns of the ionized molecules, allowing for confident identification. nih.gov

Selected ion monitoring (SIM) is often employed in GC-MS to enhance sensitivity and selectivity for target analytes. nih.gov By monitoring only specific fragment ions characteristic of the compound of interest, background noise is reduced, leading to lower detection limits. nih.gov For instance, SIM-GC/MS has been used to quantify dafachronic acids, with detection limits in the low nanomolar range. nih.gov The hyphenation of gas chromatography with triple quadrupole mass spectrometry further increases sensitivity and selectivity compared to single quadrupole instruments. nih.gov

Strategies for Enhancing Mass Spectrometry Sensitivity (e.g., Carboxyl Group Derivatization)

To overcome the challenges associated with the analysis of carboxylic acids like cholestenoic acid, such as poor ionization efficiency in mass spectrometry, chemical derivatization of the carboxyl group is a common and effective strategy. nih.gov This modification can significantly enhance the detection sensitivity in mass spectrometry, particularly when using electrospray ionization (ESI) in the positive-ion mode. nih.govresearchgate.net

Derivatization converts the acidic proton of the carboxyl group into a more readily ionizable moiety, improving the signal response. nih.gov A variety of reagents can be used for this purpose. For example, 2-picolylamine has been shown to rapidly react with carboxylic acids, leading to derivatives that are highly responsive in ESI-MS. nih.gov The detection responses for some picolylamine-derivatized carboxylic acids have been reported to increase by 9 to 158-fold compared to the underivatized compounds, with detection limits reaching the low femtomole range. nih.gov

Another approach is enzyme-assisted derivatization, where an enzyme is used to introduce a functional group that can then be derivatized with a charged tag. mdpi.com For instance, a 3-oxo group can be introduced and subsequently reacted with a Girard hydrazine (B178648) reagent, which adds a positive charge to the molecule, thereby improving sensitivity in ESI-MS. mdpi.com On-tissue derivatization strategies have also been developed for mass spectrometry imaging of metabolites containing carboxyl groups. researchgate.net

These derivatization strategies, combined with advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS), enable the sensitive and specific detection of cholestenoic acid and other related carboxylic acids in complex biological samples. nih.govresearchgate.net

| Analytical Technique | Purpose | Key Features/Enhancements | Reported Sensitivity |

|---|---|---|---|

| GC-MS | Identification and Quantification | Derivatization (e.g., silylation), Selected Ion Monitoring (SIM) | Low nM range for related dafachronic acids nih.gov |

| GC-Triple Quadrupole MS | High Sensitivity and Selectivity Analysis | Multiple Reaction Monitoring (MRM), various ionization modes (PCI, NCI) | Improved sensitivity over single quad MS nih.gov |

| LC-ESI-MS/MS | Enhanced Detection | Carboxyl group derivatization (e.g., with 2-picolylamine) | Low fmol on-column detection limits nih.gov |

| Enzyme-Assisted Derivatization ESI-MS | Enhanced Sensitivity and Specificity | Introduction of a 3-oxo group followed by derivatization with Girard hydrazine reagent | Significant improvement in sensitivity mdpi.com |

High-Performance Liquid Chromatography (HPLC) in Conjunction with Spectroscopic Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of this compound and related compounds from biological extracts. google.comnih.gov In studies of C. elegans, lipid extracts are often subjected to HPLC fractionation to isolate bioactive molecules that regulate developmental pathways. nih.gov The resulting fractions are then analyzed for their ability to activate the nuclear receptor DAF-12. nih.gov

Following HPLC separation, spectroscopic methods are crucial for the structural elucidation and identification of the isolated compounds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 2D NMR, is employed to determine the precise chemical structure of molecules like this compound and its derivatives. nih.gov For instance, the stereochemistry at the C-25 position, which is critical for biological activity, can be established by comparing the NMR spectra of natural samples with synthetic standards of (25S)- and (25R)-diastereomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool used in conjunction with HPLC. nih.govescholarship.org After derivatization, such as methyl-esterification and TMS-etherification, GC-MS analysis allows for the detection and identification of different regioisomers of cholestenoic acid in nematode extracts. nih.govescholarship.org This method is sensitive enough to detect the absence of these compounds in mutants like daf-9, providing evidence for their endogenous production and role in signaling. nih.gov

In Vitro and Cellular Assay Systems

Cell-based reporter assays are a cornerstone for investigating the function of this compound as a ligand for the nuclear receptor DAF-12. nih.govescholarship.org These assays typically utilize mammalian cell lines, such as HEK293 or COS7, which are co-transfected with plasmids encoding the DAF-12 receptor and a reporter gene (e.g., luciferase) under the control of a DAF-12 responsive promoter. nih.govescholarship.orgnih.govresearchgate.net

In this system, the DAF-12 ligand-binding domain (LBD) is often fused to a GAL4 DNA-binding domain (DBD). escholarship.org When this compound is added to the cell culture, it binds to the DAF-12 LBD, inducing a conformational change that leads to the transcriptional activation of the luciferase reporter gene. escholarship.org The resulting light emission is measured and provides a quantitative readout of DAF-12 activation. nih.govresearchgate.net

These assays have demonstrated that this compound can activate DAF-12 in a dose-dependent manner. nih.govescholarship.orgresearchgate.net For example, studies have shown that while this compound is a weaker activator of C. elegans DAF-12 (CelDAF-12) with an EC50 value greater than 30 μM, it is a more potent activator of the hookworm Ancylostoma ceylanicum DAF-12 (AceDAF-12), with an EC50 of approximately 4 μM. nih.govresearchgate.net The stereochemistry at the C-25 position is crucial, as the (25R)-diastereomer does not stimulate the activity of either DAF-12 ortholog. nih.govresearchgate.net

| Compound | DAF-12 Ortholog | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | CelDAF-12 | >30 | nih.govresearchgate.net |

| This compound | AceDAF-12 | 4 | nih.govresearchgate.net |

| (25R)-Cholestenoic Acid | CelDAF-12 | Inactive | nih.govresearchgate.net |

| (25R)-Cholestenoic Acid | AceDAF-12 | Inactive | nih.govresearchgate.net |

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, bead-based technology used to study biomolecular interactions, including the binding of ligands to nuclear receptors. nih.gov In the context of this compound, AlphaScreen assays are employed to measure its direct binding to the DAF-12 receptor and to assess ligand-dependent recruitment of co-activator peptides. nih.govresearchgate.net

The assay involves two types of beads: donor beads that are coated with a photosensitizer and acceptor beads that contain a chemiluminescent agent. The DAF-12 protein is typically fused to a tag (e.g., His6-GST) that binds to the donor beads, while a biotinylated co-activator peptide binds to streptavidin-coated acceptor beads. nih.gov When this compound binds to DAF-12, it induces a conformational change that promotes the interaction with the co-activator peptide, bringing the donor and acceptor beads into close proximity. nih.gov Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. nih.gov

Interestingly, AlphaScreen assays have revealed that both (25S)- and (25R)-cholestenoic acids can facilitate the interaction between DAF-12 and co-activator peptides in vitro. nih.govresearchgate.net This suggests that while the transactivation assays show a clear stereochemical preference for the (25S)-isomer in a cellular context, the in vitro binding interaction may be less stringent. nih.govresearchgate.net This highlights the importance of endogenous co-factors present in vivo in dictating the ultimate biological activity. nih.govresearchgate.net

Cell-Based Reporter Assays for DAF-12 Transactivation

Model Organism-Based Experimental Designs

The nematode Caenorhabditis elegans serves as a powerful in vivo model to study the biological function of this compound. A key experimental paradigm is the "dauer rescue" assay, which utilizes mutant strains that are predisposed to enter a developmentally arrested stage called dauer. nih.govescholarship.orgmpi-cbg.de

Mutations in genes like daf-9 (a cytochrome P450 enzyme) or daf-2 (an insulin (B600854)/IGF-1 receptor homolog) lead to a constitutive dauer (Daf-c) phenotype, meaning the worms arrest as dauers even under favorable conditions. nih.govescholarship.orgnih.gov The daf-9 gene is responsible for synthesizing the endogenous DAF-12 ligands, the dafachronic acids. nih.govnih.gov Therefore, daf-9 mutants lack these ligands and enter the dauer stage. nih.govnih.gov

Researchers can test the ability of exogenous compounds to "rescue" this phenotype, i.e., to promote reproductive development instead of dauer arrest. nih.govescholarship.orgmpi-cbg.de When daf-9 or daf-2 mutant eggs are cultured in the presence of this compound, it can substitute for the missing endogenous ligands, bind to and activate DAF-12, and thereby promote reproductive growth, leading to the development of adult worms. nih.govescholarship.orgmpi-cbg.de This rescue is dose-dependent and demonstrates that this compound is biologically active in vivo. escholarship.orgmpi-cbg.de

Crucially, these rescue experiments are dependent on a functional DAF-12 receptor. This compound cannot rescue the dauer phenotype of daf-12 mutants that have a non-functional or ligand-insensitive receptor. nih.govescholarship.org This provides strong genetic evidence that this compound acts through the DAF-12 signaling pathway. nih.govescholarship.org

| Mutant Strain | Phenotype without Treatment | Effect of this compound | DAF-12 Dependence | Reference |

|---|---|---|---|---|

| daf-9 | Constitutive Dauer (Daf-c) | Rescues to reproductive adult | Yes | nih.govescholarship.orgmpi-cbg.de |

| daf-2 | Constitutive Dauer (Daf-c) | Rescues to reproductive adult | Yes | escholarship.org |

| daf-12 (ligand-insensitive) | Constitutive Dauer (Daf-c) | No rescue | - | nih.govescholarship.org |

Beyond dauer rescue, the phenotypic characterization of genetically modified nematodes provides deeper insights into the role of this compound and the DAF-12 pathway. By examining various developmental and physiological traits in different mutant backgrounds, researchers can dissect the specific functions of this signaling molecule.

For instance, studies have investigated the effects of this compound on other phenotypes associated with daf-9 and daf-12 mutants, such as defects in gonad development (Mig phenotype). google.com The ability of this compound to rescue these specific defects further solidifies its role as a DAF-12 ligand. google.com

Furthermore, the creation and analysis of transgenic worms expressing reporter genes, such as Green Fluorescent Protein (GFP) under the control of a DAF-9 promoter (DAF-9::GFP), allows for the visualization of gene expression changes in response to this compound. escholarship.org Treatment of these worms with this compound has been shown to downregulate the expression of DAF-9, demonstrating a negative feedback loop where the ligand inhibits the expression of its own biosynthetic enzyme. escholarship.org This type of regulatory mechanism is a classic feature of nuclear receptor signaling. escholarship.org

Future Research Directions and Unexplored Avenues

Elucidation of Additional Endogenous Ligands for DAF-12

The discovery of dafachronic acids, including (25S)-cholestenoic acid, as endogenous ligands for DAF-12 was a pivotal moment in understanding nematode endocrine signaling. nih.govoup.com However, the possibility of other, as-yet-unidentified, endogenous ligands remains an exciting area of investigation. The complexity of physiological responses regulated by DAF-12 suggests that different ligands could elicit distinct transcriptional programs, adding a layer of regulatory nuance.

Initial studies identified Δ⁴- and Δ⁷-dafachronic acids as potent activators of DAF-12. nih.govoup.com Further research led to the identification of (25S)-3-keto-cholestanoic acid and (25S)-3α-hydroxy cholest-7-enoic acid from C. elegans extracts, both of which also activate DAF-12. nih.gov The existence of multiple active cholestenoic acid isomers suggests a potential for ligand-specific physiological roles and transcriptomes. nih.govnih.govannualreviews.org

Future research should focus on comprehensive metabolomic analyses of nematode extracts under various developmental and environmental conditions to identify novel DAF-12 ligands. This could involve advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the full spectrum of endogenous steroids. nih.gov Uncovering these additional ligands and their specific affinities for DAF-12 will be crucial for a complete understanding of this signaling pathway.

Detailed Mapping of Complex Regulatory Circuitry in Nematode Endocrine Signaling

The endocrine signaling network in nematodes is a complex web of interacting pathways that integrate environmental and physiological cues to control development, metabolism, and lifespan. nih.govbioscientifica.com DAF-12 sits (B43327) at the convergence of several major signaling pathways, including the insulin (B600854)/IGF-1, TGF-β, and cGMP pathways, highlighting its central role as a regulatory hub. nih.govmpg.debioscientifica.com However, the precise molecular connections and feedback loops within this intricate network are not fully mapped.

Gene-centered yeast one-hybrid (Y1H) assays have been instrumental in beginning to map the gene regulatory networks (GRNs) in C. elegans, identifying transcription factors that bind to the promoters of metabolic genes. nih.govembopress.orgnih.gov These studies have revealed an enrichment of nuclear hormone receptors (NHRs) within the metabolic GRN, suggesting their significant role in physiological control. embopress.org

Future efforts should aim to construct a comprehensive, systems-level map of the DAF-12 regulatory network. This will involve:

Identifying all direct DAF-12 target genes: Using techniques like ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) to identify DAF-12 binding sites across the genome. nih.gov

Delineating upstream regulatory inputs: Investigating how different signaling pathways modulate the activity of enzymes involved in this compound biosynthesis, such as DAF-9. mpg.de

Uncovering downstream effector pathways: Characterizing the functional consequences of DAF-12 activation on various cellular processes.

A detailed understanding of this circuitry will provide insights into how nematodes orchestrate complex life history decisions in response to their environment.

Comparative Studies of DAF-12 Signaling Evolution across Nematode Species

The DAF-12 signaling pathway is remarkably conserved across a wide range of nematode species, from the free-living C. elegans to parasitic species of significant medical and agricultural importance. nih.govplos.orgjci.org This conservation suggests a fundamental role for this pathway in nematode biology and makes it an attractive target for broad-spectrum anthelmintics. jci.orgelifesciences.org However, there are also intriguing species-specific differences that warrant further investigation.

Studies have shown that DAF-12 orthologs from different parasitic nematodes, such as Strongyloides stercoralis and various hookworm species, can be activated by dafachronic acids. elifesciences.orgnih.govgoogle.com Interestingly, DAF-12 from filarial nematodes like Brugia malayi and Dirofilaria immitis exhibit a much higher sensitivity to dafachronic acids compared to their counterparts in non-filarial species. researchgate.netplos.org This suggests an evolutionary adaptation where these parasites may sense host-derived hormones to trigger their development. plos.org

Future comparative studies should focus on:

Characterizing the DAF-12 ligand-binding domain: Analyzing the structural and sequence variations in the LBD across a diverse array of nematode species to understand the basis for differing ligand sensitivities.

Investigating the evolution of ligand biosynthesis pathways: While the core DAF-12 receptor is conserved, the enzymes responsible for producing its ligands may have diverged. For instance, an obvious ortholog of the key enzyme DAF-9 is absent in some parasitic species. elifesciences.org

Exploring the functional consequences of these evolutionary differences: Determining how variations in DAF-12 signaling contribute to the diverse life histories and parasitic strategies observed in the nematode phylum.

Such studies will not only illuminate the evolutionary history of this critical signaling pathway but also inform the development of parasite-specific therapeutic interventions.

Investigation of this compound Roles in Other Invertebrate Models

The discovery of a steroid hormone signaling pathway in nematodes that is analogous to vertebrate bile acid signaling raises the question of its prevalence and function in other invertebrate phyla. nih.govrcsb.org While nuclear hormone receptors are found across metazoans, the specific ligands and the physiological processes they regulate can vary significantly. nih.govnih.gov

The fruit fly, Drosophila melanogaster, possesses a nuclear receptor, DHR96, which is a distant relative of DAF-12 and vertebrate bile acid receptors. nih.gov DHR96 binds cholesterol and is involved in cholesterol and lipid metabolism. annualreviews.org This suggests a deep evolutionary origin for sterol-based regulation of metabolism.

Future research should explore the presence and function of this compound or similar molecules in other invertebrate models, such as insects, mollusks, and other worm phyla. This could involve:

Screening for DAF-12-like receptors: Searching the genomes of diverse invertebrates for orthologs of DAF-12.

Metabolomic profiling: Analyzing tissue extracts from these organisms for the presence of cholestenoic acids or related steroidal compounds.

Functional characterization: If both a receptor and a potential ligand are identified, investigating their interaction and the downstream physiological effects.

These investigations will provide a broader evolutionary perspective on steroid hormone signaling and may reveal conserved regulatory mechanisms across the animal kingdom.

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound and DAF-12 signaling is intrinsically linked to the development of new and improved research tools. The complexity of endocrine signaling networks and the often-low abundance of signaling molecules present significant technical challenges. researchgate.net

Key areas for methodological development include:

More sensitive analytical techniques: Improving methods for the detection and quantification of dafachronic acids and their precursors in minute biological samples. researchgate.net

Advanced genetic tools: The application of CRISPR/Cas9 technology in parasitic nematodes like Strongyloides stercoralis has been a major breakthrough, allowing for targeted gene knockout and functional analysis. pnas.org Expanding these tools to a wider range of parasitic species is a critical next step.

High-throughput screening assays: Developing robust cell-based and in-vitro assays to screen for novel DAF-12 ligands and antagonists, which could serve as lead compounds for drug development. nih.gov

Improved imaging techniques: Creating more effective fluorescent reporters and biosensors to visualize DAF-12 activity and ligand distribution in real-time within living organisms.

The development of these tools will empower researchers to ask more sophisticated questions and to dissect the intricacies of this signaling pathway with greater precision.

Mechanistic Insights into Long-Term Physiological Effects and Developmental Programming

The activation of DAF-12 by this compound during early development has profound and lasting effects on the life history of the nematode, influencing not only the immediate decision to enter the dauer diapause but also adult lifespan and stress resistance. pnas.orgnih.gov This phenomenon, where an early-life signal has long-term consequences, is a classic example of developmental programming.

Studies have shown that dafachronic acid can be "pro-aging" in the context of the dauer pathway but "anti-aging" in the germ-line longevity pathway, demonstrating a remarkable dependence on the signaling context. pnas.org Furthermore, transient exposure to dafachronic acid during larval development can be sufficient to determine adult lifespan, suggesting that the hormonal signal sets in motion a cascade of events that persists throughout the animal's life. nih.gov

Future research should aim to unravel the molecular mechanisms underlying these long-term effects. This will require investigating:

Epigenetic modifications: Determining whether DAF-12 activation leads to stable changes in chromatin structure or DNA methylation that influence gene expression patterns later in life.

Cellular memory: Identifying the cellular and molecular basis for how the memory of the hormonal signal is maintained.

Interaction with other aging pathways: Further elucidating the complex interplay between DAF-12 signaling and other longevity pathways, such as the insulin/IGF-1 signaling pathway. pnas.orgnih.gov

A deeper understanding of how this compound programs long-term physiology will provide fundamental insights into the mechanisms of aging and developmental plasticity.

Q & A

Q. What are the established synthetic routes for (25S)-cholestenoic acid, and how do they differ in efficiency?

this compound is synthesized via stereoselective Evans aldol reactions to establish the C-25 configuration, followed by orthogonal deprotection and oxidation steps. For example, intermediate 11 (derived from 3β-hydroxychol-5-en-24-oic acid) is converted to the final product in 13 steps with a 46% overall yield . Key challenges include selective pivaloyl group removal and chromatographic purification due to structural similarities with byproducts . Comparative efficiency metrics (e.g., step count, yield) should be tabulated against alternative routes (Table 1).

Q. What is the biological significance of this compound in Caenorhabditis elegans?

this compound acts as a low-potency ligand for the DAF-12 nuclear receptor, regulating developmental transitions like dauer arrest. Its activity (~10-fold lower than (25S)-Δ7-dafachronic acid) is assessed via in vivo rescue assays using daf-9 mutant worms. Methodological details include feeding assays with steroidal acid concentrations (e.g., 0.1–10 μM) and phenotypic scoring for molting defects .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For cerebrospinal fluid (CSF) analysis, protocols involve deuterated internal standards, reverse-phase chromatography (C18 columns), and negative-ion mode detection to resolve isobaric oxysterols . Purity validation requires ≥95% by TLC or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its epimers?

Discrepancies arise from stereochemical differences (25S vs. 25R) and assay conditions (e.g., ligand solubility, receptor expression levels). To address this:

- Standardize in vitro binding assays (e.g., fluorescence polarization with purified DAF-12 ligand-binding domain) .

- Compare EC₅₀ values across studies using meta-analysis (e.g., this compound: ~10 μM vs. (25R)-Δ4-dafachronic acid: ~1 μM ).

- Control for endogenous metabolite interference via LC-MS profiling .

Q. What experimental strategies optimize this compound synthesis for scalability while maintaining stereochemical fidelity?

- Catalytic Asymmetric Synthesis : Replace stoichiometric Evans auxiliaries with organocatalysts to reduce step count .

- Protecting Group Strategy : Use silyl ethers (e.g., TBS) for hydroxyl groups to streamline deprotection (e.g., LiAlH4 reduction followed by Swern oxidation ).

- Process Optimization : Multi-gram scale reactions (e.g., aldol reaction yielding 8 in >90% diastereomeric excess) and flash chromatography for intermediate purification .

Q. How do structural modifications (e.g., Δ4 vs. Δ7 unsaturation) impact the ligand-receptor interaction dynamics of this compound analogs?

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) with DAF-12 crystal structures to identify key hydrophobic contacts (e.g., C-7 double bond in Δ7-dafachronic acid enhances binding ).

- SAR Studies : Synthesize analogs (e.g., 3-keto or 24-nor derivatives) and assess activity via transcriptional reporter assays in transgenic C. elegans .

Q. What are the limitations of using this compound as a biomarker in neurodegenerative disease models?

- Specificity : Co-elution with 24S-hydroxycholesterol in CSF requires high-resolution MS/MS (e.g., Q-TOF instruments) .

- Dynamic Range : Baseline levels in healthy subjects (e.g., 0.1–0.5 nM) may lack sensitivity for early disease detection .

- Validation : Cross-species differences (e.g., murine vs. human CYP27A1 enzyme activity) necessitate transgenic models for preclinical studies .

Methodological Best Practices

Q. How should researchers design dose-response experiments to account for this compound’s low solubility in aqueous assays?

- Vehicle Optimization : Use cyclodextrin-based solubilization (e.g., 2-hydroxypropyl-β-cyclodextrin at 5% w/v) without altering receptor activity .

- Controls : Include solvent-only and unsaturated analog (e.g., Δ7-dafachronic acid) controls to isolate solubility effects .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across independent studies?

- Meta-Analysis : Apply random-effects models to aggregate EC₅₀ values, adjusting for inter-study variability (e.g., assay type, ligand purity) .

- Sensitivity Analysis : Exclude outliers using Grubbs’ test and report 95% confidence intervals for pooled data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.